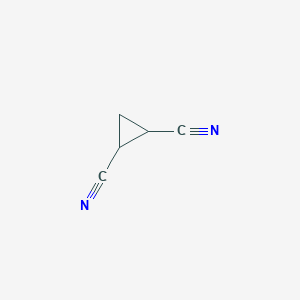

Cyclopropane-1,2-dicarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

66944-15-8 |

|---|---|

Molecular Formula |

C5H4N2 |

Molecular Weight |

92.10 g/mol |

IUPAC Name |

cyclopropane-1,2-dicarbonitrile |

InChI |

InChI=1S/C5H4N2/c6-2-4-1-5(4)3-7/h4-5H,1H2 |

InChI Key |

DOZSZLXBEATOMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropane 1,2 Dicarbonitrile and Its Derivatives

Multicomponent and Cascade Reactions Leading to Cyclopropane-1,2-dicarbonitrile Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, are highly efficient for building molecular complexity. nih.gov These reactions are atom-economical and can rapidly generate libraries of structurally diverse compounds. nih.gov Cascade reactions, which involve a series of intramolecular transformations, can also lead to the formation of complex cyclopropane (B1198618) structures. rsc.org

A notable example of a multicomponent approach is the one-pot synthesis of cyclopropanyl coumarin (B35378) derivatives from 4-bromomethylcoumarins, aldehydes, and active methylene (B1212753) compounds, mediated by KSCN and K₂CO₃. ias.ac.in While not directly yielding this compound, this methodology demonstrates the potential of MCRs in constructing functionalized cyclopropane rings. The development of MCRs and cascade reactions specifically targeting the this compound core remains an area with potential for future exploration.

Derivatization from Precursor Molecules (e.g., Spiro Cyclopropanes, Organosilicon Compounds)

The synthesis of substituted cyclopropane-1,2-dicarbonitriles has been successfully demonstrated through reactions involving organosilicon compounds. This approach highlights the versatility of organosilicon reagents in constructing complex molecular architectures.

One notable strategy involves a one-pot reaction utilizing a tetra-substituted cyclopropyl (B3062369) benzyl (B1604629) bromide and tris(trimethylsilyl)methyllithium (TsiLi). In a specific example, the reaction of tetra-substituted cyclopropyl benzyl bromide with TsiLi in the presence of carbon disulfide leads to the formation of 3-(4-((trimethylsilyl)methyl)phenyl)this compound in excellent yield. umt.edu This method showcases the ability to introduce both the dinitrile functionality and other substituents onto the cyclopropane ring in a single synthetic operation. The reaction is believed to proceed through a series of intermediates, with the organosilicon reagent playing a crucial role in the formation of the final product. The structures of these complex molecules are typically confirmed using spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. umt.edu

While direct derivatization from spiro cyclopropanes to unsubstituted this compound is not extensively documented in readily available literature, the chemical manipulation of spirocyclic compounds is a well-established field in organic synthesis. umt.edu Spirocyclopropanes, which feature a cyclopropane ring linked to another ring system at a single carbon atom, can serve as versatile precursors for a range of substituted cyclopropanes. Methodologies such as ring-opening reactions or functional group transformations on the spirocyclic framework could potentially be adapted to introduce the desired dinitrile groups at the 1 and 2 positions of the cyclopropane ring.

A general approach for the synthesis of multi-substituted spirocyclopropanes involves the catalyst-free, highly diastereoselective cyclopropanation of cyclic enones with sulfur ylides, which can produce spiro compounds in excellent yields. uni.lu Further chemical transformations of these spirocyclopropanes could then lead to the desired dicarbonitrile derivatives.

| Precursor Type | Reagents | Product | Yield | Reference |

| Organosilicon | Tetra-substituted cyclopropyl benzyl bromide, tris(trimethylsilyl)methyllithium (TsiLi), carbon disulfide | 3-(4-((trimethylsilyl)methyl)phenyl)this compound | Excellent | umt.edu |

Stereoselective Synthesis of this compound Isomers

A common approach to obtaining stereochemically defined cyclopropane-1,2-dicarboxylic acid isomers involves the cyclopropanation of alkenes. For instance, the reaction of trans-diethyl fumarate (B1241708) with a suitable carbene source can lead to trans-diethyl cyclopropane-1,2-dicarboxylate. Similarly, using cis-diethyl maleate (B1232345) as the starting material would yield the corresponding cis-diester. These diesters can then be hydrolyzed to their respective dicarboxylic acids.

One documented method for the asymmetric synthesis of (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid starts from succinic anhydride (B1165640) and l-menthol (B7771125) to form (-)-dimenthyl succinate. orgsyn.org This is followed by a cyclization reaction using bromochloromethane (B122714) and a strong base to yield (-)-dimenthyl (1S,2S)-cyclopropane-1,2-dicarboxylate, which upon hydrolysis gives the target diacid. orgsyn.org

The conversion of the dicarboxylic acid or its corresponding diamide (B1670390) to the dinitrile is a standard transformation in organic synthesis. The dicarboxylic acid can be converted to the diamide by reaction with ammonia, followed by dehydration to the dinitrile using a dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). While the specific application of this two-step process to cyclopropane-1,2-dicarboxamide to yield this compound is not extensively detailed, the dehydration of cyclopropane-1,1-dicarboxamide to the corresponding dinitrile using phosphorus pentoxide has been reported. umt.edu

A direct approach to the stereoselective synthesis of the dinitrile isomers would involve the cyclopropanation of fumaronitrile (B1194792) (trans-1,2-dicyanoethene) and maleonitrile (B3058920) (cis-1,2-dicyanoethene). The stereospecific nature of many cyclopropanation reactions, such as those involving carbenes or carbenoids, suggests that the stereochemistry of the starting alkene would be retained in the cyclopropane product. umt.edu For example, a Simmons-Smith or a diazo-compound-based cyclopropanation of fumaronitrile would be expected to yield trans-cyclopropane-1,2-dicarbonitrile, while the same reaction with maleonitrile would produce the cis-isomer.

| Precursor | Key Reaction | Product Isomer | Potential Subsequent Steps |

| trans-Diethyl Fumarate | Cyclopropanation | trans-Diethyl cyclopropane-1,2-dicarboxylate | Hydrolysis to diacid, amidation, dehydration to dinitrile |

| cis-Diethyl Maleate | Cyclopropanation | cis-Diethyl cyclopropane-1,2-dicarboxylate | Hydrolysis to diacid, amidation, dehydration to dinitrile |

| Fumaronitrile | Cyclopropanation | trans-Cyclopropane-1,2-dicarbonitrile | - |

| Maleonitrile | Cyclopropanation | cis-Cyclopropane-1,2-dicarbonitrile | - |

Reactivity and Mechanistic Investigations of Cyclopropane 1,2 Dicarbonitrile

Ring-Opening Reactions

The strained three-membered ring of cyclopropane-1,2-dicarbonitrile, activated by the presence of electron-withdrawing nitrile groups, makes it susceptible to a variety of ring-opening reactions. These reactions are a cornerstone of its synthetic utility, providing access to a diverse array of functionalized acyclic and heterocyclic compounds. The regioselectivity and stereoselectivity of these transformations are often dictated by the nature of the attacking species, the catalyst employed, and the reaction conditions.

Nucleophilic Ring-Opening Pathways and Homologous Conjugate Addition

This compound and its derivatives can undergo nucleophilic ring-opening, a process analogous to a homologous Michael-type addition. youtube.com This reactivity is particularly pronounced when an electron-withdrawing group is present on the ring, which enhances its electron-deficient character and facilitates nucleophilic attack. youtube.com The ring-opening is initiated by the attack of a nucleophile, leading to the cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring. youtube.com

In a notable example, the reaction of 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid in the presence of an aqueous solution of cesium carbonate as a base results in a typical ring-opening reaction, yielding S-thiolate products. mdpi.commdpi.com This transformation highlights the role of the nucleophile in cleaving the strained ring to form a more stable, open-chain product. The use of different nucleophiles, such as malonates, 1,3-diketones, acetoacetates, and malononitrile (B47326), has also been shown to smoothly effect this transformation. rsc.org

The table below summarizes the nucleophilic ring-opening of various 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid.

Nucleophilic Ring-Opening of 2-Arylcyclopropane-1,1-dicarbonitriles

| Aryl Substituent | Nucleophile | Base | Product Type | Reference |

|---|---|---|---|---|

| Phenyl | Thioacetic Acid | aq. Cs₂CO₃ | S-thiolate | mdpi.commdpi.com |

| Various Aryl | Malonates | TBAF/N-methylmorpholine | Nitroalkyl-substituted malonates | rsc.org |

| Various Aryl | 1,3-Diketones | TBAF/N-methylmorpholine | Nitroalkyl-substituted malonates | rsc.org |

| Various Aryl | Acetoacetates | TBAF/N-methylmorpholine | Nitroalkyl-substituted malonates | rsc.org |

| Various Aryl | Malononitrile | TBAF/N-methylmorpholine | Nitroalkyl-substituted malonates | rsc.org |

Lewis Acid/Brønsted Acid/Base-Mediated Ring-Opening Mechanisms

The ring-opening of donor-acceptor (D-A) cyclopropanes, including this compound derivatives, can be effectively promoted by Lewis acids, Brønsted acids, or bases. lnu.edu.cnresearchgate.netresearchgate.net These catalysts activate the cyclopropane ring, facilitating its cleavage and subsequent reaction with nucleophiles.

Lewis Acid Catalysis: Lewis acids activate D-A cyclopropanes by coordinating to the acceptor groups, which increases the polarization of the C-C bonds and makes the ring more susceptible to nucleophilic attack. researchgate.netuni-regensburg.de For instance, the reaction of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with SnCl₄ leads to cyclopentene (B43876) derivatives through a ring-opening followed by cyclization. nih.gov In contrast, using TiCl₄ with the same substrates results in the stereoselective formation of E,E-1,3-diene derivatives via ring-opening and subsequent proton elimination. nih.gov Scandium triflate has also been employed to catalyze the reaction of D-A cyclopropanes with various nucleophiles, including thioketenes and enolizable 5-mercaptotetrazoles. nih.govresearchgate.net

Brønsted Acid Catalysis: Brønsted acids can also catalyze the ring-opening of D-A cyclopropanes. researchgate.net Chiral Brønsted acids have been used to promote the enantioselective rearrangement of racemic cyclopropyl (B3062369) ketones to dihydrofurans. researchgate.net The reaction proceeds through the activation of the cyclopropane by the Brønsted acid, leading to a ring-opening event and the formation of a carbocationic intermediate that subsequently cyclizes. researchgate.net A general method for the nucleophilic ring-opening of D-A cyclopropanes catalyzed by a Brønsted acid in hexafluoroisopropanol (HFIP) has been developed, which is amenable to a wide range of nucleophiles. researchgate.net

Base-Mediated Ring-Opening: Bases can also mediate the ring-opening of activated cyclopropanes. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to efficiently induce the ring-opening of 1-acetylcyclopropanecarboxamides to form stable zwitterions. lnu.edu.cn In a different approach, the ring-opening of 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates is promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and N-methylmorpholine through fluoride-induced desilylation, which generates an electron-rich phenolate (B1203915) anion that facilitates the ring-opening. rsc.org

Divergent Reactivity: Ring-Opening versus Decyanation Reactions

An intriguing aspect of the reactivity of 2-arylcyclopropane-1,1-dicarbonitriles is the divergent pathways of ring-opening and decyanation, which can be controlled by subtle changes in reaction conditions. mdpi.commdpi.com When reacting with thioacetic acid, the choice between a solid or aqueous base dictates the reaction outcome. mdpi.com

The use of an aqueous solution of cesium carbonate (Cs₂CO₃) leads to the expected nucleophilic ring-opening, affording S-thiolate products. mdpi.com However, employing solid Cs₂CO₃ unexpectedly triggers a decyanation reaction, resulting in the formation of new D-A cyclopropane derivatives through a decyanation-acetylation sequence. mdpi.com This divergent behavior is attributed to the different states of the thiolate nucleophile in the two systems. In the solid-liquid phase-transfer catalysis (PTC) mode, the "naked" anions are highly reactive, favoring the decyanation pathway. mdpi.com Conversely, in the liquid-liquid system, the hydration of the thiolate in the organic phase reduces its reactivity, leading to the conventional ring-opening. mdpi.com

This divergent reactivity provides a valuable synthetic tool, allowing for the selective formation of either acyclic or new cyclic products from the same starting material by simply adjusting the reaction conditions. mdpi.com

Formation and Transformation of Zwitterionic and Carbocationic Intermediates

The ring-opening of donor-acceptor cyclopropanes often proceeds through the formation of transient reactive intermediates, such as zwitterions and carbocations. uni-regensburg.denih.gov The stabilization of these intermediates is facilitated by the synergistic effect of the electron-donating and electron-withdrawing substituents on the cyclopropane ring. nih.gov

Zwitterionic Intermediates: The reaction of D-A cyclopropanes with certain nucleophiles or bases can lead to the formation of zwitterionic intermediates. lnu.edu.cnnih.gov For example, the DABCO-mediated ring-opening of 1-acetylcyclopropanecarboxamides produces stable zwitterions that can be isolated or used in situ for further transformations. lnu.edu.cn These zwitterionic species are key intermediates in various cycloaddition and rearrangement reactions. lnu.edu.cn The formation of zwitterionic intermediates has also been proposed in the 1,1-carboboration of alkynes, where they have been successfully isolated and characterized. nih.gov

Carbocationic Intermediates: In the presence of Lewis or Brønsted acids, the ring-opening of D-A cyclopropanes typically generates carbocationic intermediates. researchgate.netnih.gov The acid catalyst activates the cyclopropane, promoting the cleavage of a C-C bond to form a carbocation, which is stabilized by the donor group. researchgate.net This carbocationic intermediate can then be trapped by a nucleophile or undergo further rearrangements or cyclizations. researchgate.netnih.gov For instance, the Brønsted acid-catalyzed reaction of acylcyclopropanes with N-unprotected 3-substituted indoles involves the formation of a carbocation after the initial ring-opening, which is then attacked by the indole (B1671886) nucleophile. nih.gov

Cycloaddition Reactions

This compound and its derivatives can participate in cycloaddition reactions, where the three-membered ring acts as a three-carbon building block. These reactions provide efficient routes to various five-membered and larger ring systems.

Formal [3+2] Cycloadditions (e.g., with Thioketones, Thiocarbonyl S-methanides, Diazomethane)

Donor-acceptor cyclopropanes are known to undergo formal [3+2] cycloaddition reactions with a variety of dipolarophiles, a process often catalyzed by Lewis acids. uni-regensburg.denih.gov

With Thioketones: The reaction of D-A cyclopropanes with thioketones in the presence of a Lewis acid catalyst, such as Sc(OTf)₃, leads to the formation of 2-methylidene tetrahydrothiophenes. nih.gov This [3+2] cycloaddition proceeds with the formation of exocyclic thioenol ethers. nih.gov When unsymmetrical thioketenes are used, a mixture of E/Z isomers at the double bond is obtained, with the Z isomer being the preferred product. nih.gov

With Thiocarbonyl S-methanides: Thiocarbonyl S-methanides, which are reactive 1,3-dipoles, can be trapped by D-A cyclopropanes in [3+2] cycloaddition reactions. For example, a sulfonylated thiocarbonyl S-methanide, generated in situ from the corresponding C-sulfonylated dithioformate and diazomethane (B1218177), reacts with C,C-dipolarophiles to yield stable tetrahydrothiophene (B86538) derivatives. semanticscholar.org

With Diazomethane: Diazomethane can react with activated alkenes, including those that could be formed from the ring-opening of cyclopropanes, to form cyclopropane rings. libretexts.orgmasterorganicchemistry.com While direct cycloaddition of diazomethane with the intact this compound ring is less common, diazomethane is a well-known reagent for generating carbenes, which readily add to double bonds. libretexts.orgmasterorganicchemistry.compearson.com The reaction of diazomethane with an alkene is a concerted process that typically preserves the stereochemistry of the alkene. libretexts.orgmasterorganicchemistry.com The initial step often involves a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen gas to give the cyclopropane. wikipedia.org

The table below provides examples of formal [3+2] cycloaddition reactions involving D-A cyclopropanes.

Formal [3+2] Cycloadditions of D-A Cyclopropanes

| Cyclopropane Derivative | Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Dialkyl 2-arylcyclopropane-1,1-dicarboxylates | Thioketenes | Sc(OTf)₃ | 2-Methylidene tetrahydrothiophene-3,3-dicarboxylates | nih.gov |

| D-A Cyclopropanes | Sulfonylated Thiocarbonyl S-methanide | In situ generation | Tetrahydrothiophene derivatives | semanticscholar.org |

| Alkenes (related to ring-opened cyclopropanes) | Diazomethane | Light or heat | Cyclopropanes | libretexts.orgmasterorganicchemistry.comwikipedia.org |

[4+2] Annulations and Aromatization Cascades (e.g., with Cyanoacrylates, o-Benzenediamines)

This compound and its derivatives have been shown to be effective synthons in [4+2] annulation reactions, leading to the formation of highly substituted aromatic systems. These reactions typically proceed through a domino sequence involving the ring-opening of the cyclopropane, followed by a series of intermolecular and intramolecular additions, and culminating in an aromatization step.

A notable example is the DBU-mediated [4+2] annulation of donor-acceptor 1,1-dicyanocyclopropanes with ethyl 3-aryl-2-cyanoacrylates. nih.gov This methodology provides a direct route to fully substituted 2,6-dicyanoanilines, which are of significant pharmacological interest. The reaction cascade involves the ring-opening of the cyclopropane, a regioselective intermolecular Michael addition, an intramolecular nucleophilic addition, and subsequent aromatization. nih.gov The choice of base and solvent is crucial for the success of this transformation, with DBU in acetonitrile (B52724) proving to be the optimal combination.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Et3N | CH2Cl2 | 40 | 29 |

| 2 | DBU | CH2Cl2 | 40 | 75 |

| 3 | DABCO | CH2Cl2 | 40 | 68 |

| 4 | Piperidine (B6355638) | CH2Cl2 | 40 | 5 |

| 5 | NaOH | CH2Cl2 | 40 | 0 |

| 6 | DBU | CH3CN | 40 | 82 |

Table 1: Optimization of reaction conditions for the DBU-mediated [4+2] annulation of a cyclopropane-1,1-dicarbonitrile with an ethyl 2-cyanoacrylate derivative. nih.gov

In another significant application, a formal [4+2] cascade annulation of cyclopropane-1,1-dicarbonitriles with o-benzenediamines has been developed, affording substituted 2-aminoquinoxalines. acs.orggoogle.com This reaction, mediated by cesium carbonate (Cs2CO3), demonstrates good functional group tolerance and provides access to a broad spectrum of 2-aminoquinoxaline derivatives in good to excellent yields. acs.org

[3+3] Cycloadditions (e.g., with 1,4-Dithiane-2,5-diol)

The synthetic utility of this compound extends to [3+3] cycloaddition reactions, enabling the construction of six-membered heterocyclic rings. A key example is the acetic acid-mediated regioselective [3+3] cycloaddition of substituted cyclopropane-1,1-dicarbonitriles with 1,4-dithiane-2,5-diol, which serves as an in situ source of mercaptoacetaldehyde. rsc.orgwvu.edu This transformation leads to the formation of highly stereoselective tetrahydrothiopyranols, creating two new bonds in a single operation. rsc.org The use of acetic acid as a mediator was found to be crucial for the success of the reaction, while various Lewis acids proved to be ineffective. wvu.edu

| Entry | Catalyst/Mediator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | FeCl3 | CH2Cl2 | rt | 24 | No reaction |

| 2 | AlCl3 | CH2Cl2 | rt | 24 | No reaction |

| 3 | Yb(OTf)3 | CH2Cl2 | rt | 24 | No reaction |

| 4 | Acetic Acid | Dioxane | 110 | 3.5 | 79 |

Table 2: Evaluation of catalysts and mediators for the [3+3] cycloaddition of a cyclopropane-1,1-dicarbonitrile with 1,4-dithiane-2,5-diol. wvu.edu

Other Cycloaddition and Annulation Processes (e.g., with Cyclopentadiene (B3395910), Indoles)

The reactivity of donor-acceptor cyclopropanes, including dinitrile derivatives, has been extensively explored in cycloaddition and annulation reactions with various partners, such as indoles. These reactions provide efficient routes to complex polycyclic indoline (B122111) scaffolds. For instance, the (3+2) annulation of donor-acceptor cyclopropanes with indoles can be catalyzed by various Lewis acids, such as ytterbium triflate and copper(II) complexes, leading to the formation of C2,C3-fused indolines. rsc.orgresearchgate.net The choice of catalyst and the substitution pattern on both the cyclopropane and the indole can significantly influence the yield and diastereoselectivity of the reaction. researchgate.net

More recently, a catalytic (3+2) annulation of bench-stable tosyl-protected aminocyclopropane monoesters with indoles has been achieved using a silyl (B83357) bistriflimide catalyst generated in situ. acs.org This method is notable for its tolerance of different substitution patterns and its ability to create non-symmetrical all-carbon quaternary centers with high diastereoselectivity. acs.org

While the cycloaddition of activated cyclopropanes with various dienes is a known transformation, specific examples detailing the reaction of this compound with cyclopentadiene are not extensively documented in the reviewed literature. In principle, the electron-deficient nature of the dicyano-substituted alkene moiety that can be formed upon ring-opening would make it a suitable dienophile for a Diels-Alder reaction with the electron-rich cyclopentadiene.

Rearrangement Reactions and Isomerizations

Beyond cycloaddition and annulation reactions, this compound and its derivatives can undergo various rearrangement and isomerization reactions, often leading to the formation of larger ring systems or structurally diverse isomers.

Ring Expansion Reactions (e.g., Cu(NO3)2-enabled ring expansion)

A novel copper nitrate-enabled ring expansion of 1,1-dicyano-2-arylcyclopropane derivatives has been reported, providing a direct route to 3-cyano-isoxazoline N-oxides. researchgate.net This reaction proceeds with a nitro group exchange, with copper nitrate (B79036) acting as the nitro source. The process is characterized by its mild reaction conditions, good yields, and operational simplicity. Mechanistic studies suggest a unique ionic nitration pathway assisted by the copper nitrate, involving a concerted but asynchronous nitro-shift with the rebound of a stepwise cyano-shift. researchgate.net

Intramolecular Rearrangements (e.g., Thiolane to Cyclopropane-dicarbonitrile)

Specific examples of an intramolecular rearrangement of a thiolane to a cyclopropane-dicarbonitrile were not found in the surveyed literature. However, intramolecular rearrangements of functionalized cyclopropanes are a known class of reactions that can lead to diverse molecular architectures.

Reactions with Specific Reagents and Functional Groups

Reactions with Amines and Anilines (e.g., piperidine, dimethylamine)

There is a notable lack of specific studies in the searched scientific literature detailing the reactions of either cis- or trans-cyclopropane-1,2-dicarbonitrile with amines and anilines such as piperidine or dimethylamine (B145610). In contrast, the well-studied isomer, cyclopropane-1,1-dicarbonitrile, readily undergoes nucleophilic attack by secondary amines like piperidine and dimethylamine in ethanol. This reaction proceeds via a ring-opening mechanism, cleaving the C-C bond adjacent to the dicyanated carbon to yield substituted malononitrile derivatives. For example, the reaction with piperidine affords 2-(piperidino)ethylmalononitrile. umt.edu However, equivalent reactivity data for the 1,2-dicarbonitrile isomer is not available in the provided search results.

Transformations Involving Organosilicon Reagents

No specific information was found in the searched literature regarding the transformations of this compound with organosilicon reagents. Research on related compounds includes studies on silylmethylcyclopropanes, which are classified as donor-only cyclopropanes. These compounds undergo Lewis acid-promoted reactions to form tetrahydrofurans, a reaction pathway driven by the stabilizing effect of the silicon group on a developing carbocation (the β-silicon effect). gre.ac.uk This mechanism is distinct from what would be expected for this compound, which is an electron-deficient, or acceptor-substituted, cyclopropane.

Reactions with Carbon Disulfide

Detailed experimental results or mechanistic studies concerning the reaction of this compound with carbon disulfide are not present in the available search results.

Reactions with Thiols and Thioacetic Acid

The reactivity of this compound with thiols and thioacetic acid has not been specifically described in the searched literature. In related systems, the reactivity of donor-acceptor (D-A) cyclopropanes, such as 2-arylcyclopropane-1,1-dicarbonitriles, with thioacetic acid has been investigated under phase-transfer catalysis (PTC) conditions. mdpi.com These studies revealed divergent reaction pathways dependent on the reaction conditions. The use of an aqueous solution of cesium carbonate as a base leads to a typical ring-opening reaction, whereas using solid cesium carbonate results in an unexpected decyanation-acetylation reaction. mdpi.com It remains undetermined if this compound would exhibit similar or different behavior.

Computational and Theoretical Studies of Cyclopropane 1,2 Dicarbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. lsu.eduwavefun.com For Cyclopropane-1,2-dicarbonitrile, these calculations provide a window into its electronic landscape, which is crucial for predicting its reactivity. The presence of two electron-withdrawing nitrile groups on the strained cyclopropane (B1198618) ring significantly influences its electronic distribution and orbital energies.

Theoretical studies, often employing Density Functional Theory (DFT), are used to model the electronic structure. researchgate.net While specific data for this compound is not abundant in publicly accessible literature, we can infer its properties from studies on related donor-acceptor (D-A) cyclopropanes. In such systems, the electron-withdrawing substituents, like the dinitriles, polarize the C-C bonds of the cyclopropane ring. This polarization results in a non-uniform electron density distribution, creating electrophilic and nucleophilic centers within the molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. In this compound, the nitrile groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor and thus susceptible to nucleophilic attack. Conversely, the strained sigma bonds of the cyclopropane ring contribute to a relatively high-energy HOMO, suggesting it can also act as an electron donor in certain reactions. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity in cycloaddition reactions. researchgate.net

Mechanistic Elucidation via Computational Chemistry

Computational chemistry has proven to be an invaluable tool for elucidating the complex reaction mechanisms of strained ring systems like this compound. rsc.orgnih.gov DFT calculations are frequently employed to map out potential energy surfaces, identify transition states, and determine the most likely reaction pathways. nih.govresearchgate.net

For donor-acceptor cyclopropanes, including those with dinitrile substitution, a common reaction pathway is ring-opening. This can be initiated by nucleophiles or electrophiles. Computational studies on similar systems reveal that the reaction mechanism is highly dependent on the nature of the reactants and the reaction conditions. For instance, in reactions with nucleophiles, the attack often occurs at one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of an open-chain product.

Computational models can also shed light on the stereochemistry of these reactions. For example, in the cycloaddition reactions of D-A cyclopropanes, the stereochemical outcome can be predicted by analyzing the energies of the different possible transition states. rsc.org These calculations can determine whether a reaction will proceed via a concerted or a stepwise mechanism and can explain the observed diastereoselectivity. rsc.org

Analysis of Ring Strain and its Influence on Reactivity

The high reactivity of cyclopropane derivatives is intrinsically linked to their significant ring strain. This strain arises from the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to the constrained 60° of the three-membered ring, as well as from torsional strain due to the eclipsing of hydrogen atoms. youtube.com

| Compound | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 |

| Methylcyclopropane | 28.2 |

| 1,1-Dimethylcyclopropane | 28.9 |

| cis-1,2-Dimethylcyclopropane | 28.8 |

| trans-1,2-Dimethylcyclopropane | 27.6 |

This table presents strain energies for some substituted cyclopropanes to illustrate the effect of substitution. Data for this compound is not available in the provided search results.

The high ring strain in this compound significantly lowers the activation energy for ring-opening reactions, making it a versatile synthetic intermediate. researchgate.net The relief of this strain is a powerful thermodynamic driving force for many of its chemical transformations.

Prediction of Reaction Outcomes, Regioselectivity, and Stereoselectivity

A significant application of computational chemistry in the study of this compound is the prediction of reaction outcomes, including regioselectivity and stereoselectivity. chemrxiv.orgchemrxiv.orgresearchgate.net By modeling the interactions between the cyclopropane derivative and various reactants, it is possible to forecast the most likely products.

In reactions with unsymmetrical reagents, the regioselectivity is determined by the relative energies of the possible transition states leading to different regioisomers. For this compound, the polarization of the ring by the nitrile groups is a key factor in determining where a nucleophile or electrophile will attack. Computational models can quantify the partial charges on each atom and the shapes of the frontier molecular orbitals to predict the site of reaction.

Similarly, the stereoselectivity of reactions, such as cycloadditions or ring-openings that generate new stereocenters, can be rationalized and predicted using computational methods. rsc.orglongdom.org By comparing the activation energies of the diastereomeric transition states, chemists can anticipate which stereoisomer will be formed preferentially. These predictions are crucial for the design of synthetic routes that yield specific, desired products. For example, computational studies on the cycloaddition of donor-acceptor cyclopropanes with aldehydes have successfully explained the observed diastereoselectivity by analyzing the noncovalent interactions in the transition states. rsc.org

Advanced Spectroscopic and Structural Characterization in Research Contexts

X-ray Crystallography for Elucidating Complex Product Structures and Stereochemical Assignments

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. This technique is particularly crucial in the study of reactions involving cyclopropane-1,2-dicarbonitrile, where the formation of multiple stereoisomers is common. By analyzing the diffraction pattern of X-rays passing through a single crystal of a reaction product, researchers can precisely map the spatial arrangement of atoms, confirm the connectivity of the molecule, and, most importantly, establish the relative stereochemistry of substituents on the cyclopropane (B1198618) ring.

In the context of cyclopropanation reactions, where the stereochemical outcome (cis/trans isomerism) is a key aspect of the reaction's selectivity, X-ray crystallography provides irrefutable proof of the product's structure. For instance, in the synthesis of substituted cyclopropanes, the relative stereochemistry of the products can be definitively assigned by obtaining a crystal structure of one of the diastereomers. This structural information is then invaluable for correlating spectroscopic data, such as NMR chemical shifts and coupling constants, to specific stereoisomers, enabling the confident assignment of other, non-crystalline products in the reaction mixture.

A notable application of this technique is in the study of Michael-initiated ring closure (MIRC) reactions to form highly substituted cyclopropanes. The diastereoselectivity of such reactions can be unequivocally established through X-ray analysis of the resulting cyclopropane derivatives. The precise bond angles, bond lengths, and torsional angles provided by the crystallographic data also offer insights into the steric and electronic factors that govern the stereochemical course of the reaction.

Table 1: Representative Crystallographic Data for a Substituted Cyclopropane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.78 |

| c (Å) | 14.56 |

| β (°) | 105.2 |

| Volume (ų) | 1265.4 |

| Z | 4 |

| R-factor | 0.045 |

Note: The data in this table is illustrative and represents a typical substituted cyclopropane derivative. It does not correspond to this compound itself.

Advanced NMR Techniques for Mechanistic and Dynamic Studies (e.g., temperature-dependent NMR)

While X-ray crystallography provides a static picture of a molecule in the solid state, advanced Nuclear Magnetic Resonance (NMR) techniques offer powerful tools to investigate the structure, dynamics, and reaction mechanisms of this compound and its derivatives in solution.

Temperature-Dependent NMR (VT-NMR) is a particularly insightful technique for studying dynamic processes such as conformational changes and restricted bond rotations. For substituted cyclopropanes, including those with nitrile groups, VT-NMR can be employed to probe the energy barriers associated with the rotation of substituents around the carbon-carbon bonds connected to the cyclopropane ring. By recording NMR spectra at various temperatures, researchers can observe changes in the appearance of signals. At high temperatures, where a dynamic process is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of the process slows down, leading to the broadening and eventual decoalescence of signals into distinct resonances for each conformer. Analysis of these spectral changes allows for the determination of the thermodynamic and kinetic parameters of the dynamic process, providing a deeper understanding of the molecule's conformational landscape and its potential influence on reactivity.

For example, in a study of a nitrile-modified nucleoside, temperature-dependent ¹⁵N NMR was used to measure the small intrinsic temperature dependence of the nitrile's chemical shift, highlighting the sensitivity of this nucleus to its environment. nih.gov While not a cyclopropane, this demonstrates the principle of using temperature to probe the electronic environment of nitrile groups. In the context of this compound, VT-NMR could potentially be used to study the dynamics of the nitrile groups and their interaction with the cyclopropane ring, as well as any conformational equilibria in more complex derivatives.

Other Advanced NMR Techniques such as 2D NMR (COSY, HSQC, HMBC) are essential for the complete assignment of proton and carbon signals in complex cyclopropane derivatives, which is a prerequisite for any detailed mechanistic or stereochemical analysis. nih.gov These techniques help to establish the connectivity within the molecule and provide crucial information for determining the relative stereochemistry through the analysis of nuclear Overhauser effects (NOEs) and coupling constants.

In Situ Spectroscopic Monitoring of Reaction Progress

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and control. In situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it occurs, are invaluable for this purpose. Both in situ Fourier Transform Infrared (FTIR) and NMR spectroscopy have been successfully applied to study reactions involving the formation of cyclopropanes.

In Situ FTIR Spectroscopy: This technique is highly effective for monitoring the progress of reactions by tracking the disappearance of reactant bands and the appearance of product bands in the infrared spectrum. mt.comrsc.orgnih.gov For reactions involving this compound, the characteristic stretching frequency of the nitrile group (C≡N) provides a distinct spectroscopic handle that can be monitored in real-time. For instance, in a reaction where this compound is a reactant, the decrease in the intensity of its nitrile absorption band would indicate its consumption. Conversely, in a reaction that forms a dinitrile-substituted cyclopropane, the growth of this band would signify product formation. This real-time data allows for the determination of reaction rates, the identification of reaction intermediates, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading. nih.gov

In Situ NMR Spectroscopy: Real-time NMR spectroscopy offers a detailed view of the reaction mixture at the molecular level. nih.gov By acquiring a series of NMR spectra over the course of a reaction, it is possible to identify and quantify all NMR-active species present, including reactants, intermediates, products, and byproducts. This provides a comprehensive picture of the reaction profile. For reactions involving this compound, the distinct signals of the cyclopropyl (B3062369) protons can be monitored to follow the formation or consumption of the cyclopropane ring. The ability to observe the formation of different stereoisomers in real-time can also provide valuable mechanistic insights.

Table 2: Spectroscopic Handles for In Situ Monitoring

| Compound Type | Spectroscopic Technique | Key Functional Group/Signal | Typical Wavenumber/Chemical Shift | Application |

| Nitrile-containing compounds | In situ FTIR | Nitrile (C≡N) stretch | 2260-2240 cm⁻¹ | Monitoring consumption or formation |

| Cyclopropane derivatives | In situ ¹H NMR | Cyclopropyl protons | 0.2-2.0 ppm | Monitoring formation of cyclopropane ring |

By employing these advanced spectroscopic and structural characterization techniques, chemists can gain a comprehensive understanding of the chemistry of this compound, from its precise three-dimensional structure to the intricate details of its reaction mechanisms and dynamics.

Applications in Advanced Organic Synthesis and Materials Science Non Prohibited

Cyclopropane-1,2-dicarbonitrile as a Versatile Three-Carbon Synthon in Organic Synthesis

This compound serves as a valuable three-carbon (C3) building block in organic synthesis. researchgate.net The inherent ring strain and the electron-withdrawing nature of the two nitrile groups activate the cyclopropane (B1198618) ring, making it susceptible to various ring-opening and cycloaddition reactions. This reactivity allows chemists to introduce a three-carbon unit with defined stereochemistry into a target molecule, facilitating the construction of complex molecular architectures.

The utility of cyclopropanes as synthons is well-established, and this compound offers a unique combination of functionalities. nih.govrsc.org The nitrile groups can be further transformed into a variety of other functional groups, such as carboxylic acids, amines, and amides, adding to its synthetic versatility. This allows for the creation of densely functionalized molecules from a relatively simple starting material. rsc.org

Building Block for Complex Carbocyclic and Heterocyclic Structures

The reactivity of this compound has been harnessed to synthesize a diverse range of complex carbocyclic and heterocyclic frameworks. These structures are often found in medicinally important compounds and natural products.

Table 1: Heterocyclic and Carbocyclic Structures Synthesized from this compound and its Analogs

| Resulting Structure | Reaction Type | Reactant(s) |

| Tetrahydrothiophenes | [3+2] Cycloaddition | Thiourea or thioamides |

| Anilines | Ring-opening/aromatization | Enamines or ynamines |

| Quinoxalines | Condensation/cyclization | o-Phenylenediamines |

| Quinolines | [4+2] Cycloaddition/rearrangement | Anthranilic acids |

| Indenones | Annulation | Arynes |

| Fluorenones | Annulation/oxidation | Benzynes |

Tetrahydrothiophenes: In reactions with sulfur nucleophiles like thiourea, this compound undergoes a formal [3+2] cycloaddition to afford highly substituted tetrahydrothiophenes.

Anilines and Quinoxalines: The reaction with enamines can lead to substituted anilines through a ring-opening and subsequent aromatization cascade. Similarly, condensation with o-phenylenediamine (B120857) provides a straightforward route to quinoxaline (B1680401) derivatives.

Quinolines, Indenones, and Fluorenones: More complex annulation strategies involving reactants like anthranilic acids or arynes have been developed to access polycyclic aromatic systems such as quinolines, indenones, and fluorenones.

These examples highlight the power of this compound as a linchpin in the assembly of intricate molecular scaffolds.

Precursor for Advanced Materials

The unique properties of this compound extend beyond traditional organic synthesis into the realm of materials science. The presence of two nitrile groups makes it an interesting candidate as a monomer or comonomer in polymerization reactions. The high nitrogen content and the potential for cross-linking through the cyclopropane ring or the nitrile functionalities can impart desirable properties to polymers, such as enhanced thermal stability, specific dielectric properties, or tailored refractive indices.

Research in this area is exploring the incorporation of the this compound motif into various polymer backbones to create materials with novel electronic and optical properties. The rigidity of the cyclopropane ring can influence the polymer's morphology and chain packing, while the polar nitrile groups can affect its solubility and interactions with other materials.

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The cyclopropane ring is a recognized structural motif in a number of agrochemicals and pharmaceuticals, often contributing to enhanced potency and metabolic stability. nih.govresearchgate.net this compound serves as a key intermediate in the synthesis of more complex molecules that are precursors to these active ingredients. nih.gov

Its ability to participate in diastereoselective reactions allows for the controlled synthesis of specific stereoisomers, which is often crucial for biological activity. nih.govnih.gov The nitrile groups can be strategically manipulated to introduce other functionalities required for the final target molecule. For instance, hydrolysis of the nitriles to carboxylic acids, followed by amide coupling, is a common strategy to build larger, more complex structures that form the core of various agrochemical and pharmaceutical candidates.

Future Directions and Emerging Research Avenues in Cyclopropane 1,2 Dicarbonitrile Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of cyclopropane (B1198618) derivatives, including those with dinitrile functionalities, heavily relies on catalytic cyclopropanation reactions. A primary method involves the transition-metal-catalyzed decomposition of diazo compounds. thieme-connect.de However, the hazardous nature of diazo compounds has spurred the development of safer, more sustainable alternatives. thieme-connect.de

Current research is focused on creating novel catalytic systems that offer superior control over stereoselectivity (diastereo- and enantioselectivity) and efficiency. Rhodium carboxylate complexes, for instance, are widely used for cyclopropanation with diazocarbonyl compounds. wikipedia.org The electrophilicity of the transient metal-stabilized carbene, which is influenced by the carbene substituents and the metal itself, plays a crucial role in determining the stereoselectivity and regioselectivity of the reaction. taylorfrancis.com

Recent advancements include the use of engineered myoglobin (B1173299) for highly stereoselective synthesis of nitrile-substituted cyclopropanes. This biocatalytic approach, utilizing in situ generated diazoacetonitrile, has demonstrated high diastereomeric and enantiomeric excess. nih.gov Furthermore, cobalt-catalyzed asymmetric cyclopropanation using gem-dichloroalkanes as carbene precursors offers a promising alternative for nonstabilized carbenes, achieving high enantioselectivity for various alkenes. dicp.ac.cn The development of catalysts like Rh2[S-DOSP]4 has also proven highly effective for enantioselective cyclopropanation. wikipedia.org

Future efforts will likely concentrate on designing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide even greater levels of stereocontrol. The ultimate goal is to develop catalytic systems that are not only highly efficient and selective but also economically viable and environmentally benign.

Exploration of New Chemo- and Regioselective Transformations

The inherent ring strain of cyclopropane-1,2-dicarbonitrile makes it susceptible to a variety of ring-opening reactions, providing a gateway to diverse molecular architectures. The regioselectivity of these transformations is a key area of ongoing research. For instance, the uncatalyzed reaction of C3-substituted 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride leads to regio- and stereoselective ring-opening. rsc.org The presence of a Lewis acid like titanium tetrachloride can influence the stereochemistry of this reaction. rsc.org

Similarly, the reaction of 2,2-dialkoxycyclopropane-1-carboxylates with nitrosyl chloride results in regioselective ring-opening at the C1-C2 bond to form isoxazoline- and isoxazole-3-carboxylates. researchgate.net These transformations are believed to proceed through well-stabilized dipolar intermediates. rsc.orgresearchgate.net

Researchers are actively exploring new reagents and conditions to control the chemo- and regioselectivity of these ring-opening reactions. This includes investigating the influence of different Lewis acids, solvents, and temperatures on the reaction outcome. The ability to selectively cleave specific bonds within the cyclopropane ring will significantly expand the synthetic utility of this compound derivatives, enabling the synthesis of complex molecules with high precision.

Integration into Flow Chemistry and Sustainable Synthetic Methodologies

Flow chemistry is emerging as a powerful tool for developing more sustainable and efficient chemical processes. researchgate.netnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, selectivity, and safety, particularly when dealing with highly reactive intermediates. researchgate.net The integration of this compound chemistry into flow systems presents a significant opportunity for process intensification and the development of greener synthetic routes.

Continuous flow synthesis has already been successfully applied to the preparation of 1,1-cyclopropane aminoketones through a telescoped process involving photocyclization and a tandem condensation/ring-contraction reaction. rsc.org This approach offers high productivity and short residence times. rsc.org The principles of flow chemistry can be applied to various transformations involving this compound, from its synthesis to its subsequent functionalization. For example, the use of in situ generated reactive species, a common strategy in cyclopropanation, can be made safer and more efficient in a continuous flow setup.

Future research will focus on developing integrated flow processes for the multi-step synthesis of complex molecules starting from simple cyclopropane precursors. This will involve the design of novel reactor configurations and the integration of in-line purification and analysis techniques to create fully automated and sustainable manufacturing processes. durham.ac.uk

Discovery of Undiscovered Reactivity Modes and Applications

The unique electronic properties of this compound, arising from the combination of the strained ring and the electron-withdrawing nitrile groups, suggest that undiscovered modes of reactivity are yet to be unveiled. Donor-acceptor cyclopropanes, a class to which dinitrile derivatives belong, are known to act as precursors for 1,3-zwitterionic intermediates upon activation. researchgate.net These intermediates can participate in a variety of formal cycloaddition and annulation reactions. researchgate.net

Recent studies have shown that donor-acceptor cyclopropanes with bis(2,2,2-trifluoroethyl) esters exhibit enhanced electrophilicity. rsc.org This opens up new avenues for reactions with various nucleophiles. Furthermore, the oxidative radical ring-opening/cyclization of cyclopropane derivatives has emerged as a powerful strategy for synthesizing complex cyclic compounds. nih.gov

Future investigations will likely focus on exploring the reactivity of this compound under various catalytic conditions, including photoredox and electrochemical methods, which have been shown to facilitate cycloaddition reactions of alkene radical cations. nih.gov The discovery of new reactivity patterns will undoubtedly lead to the development of novel synthetic methodologies and the creation of previously inaccessible molecular scaffolds.

Advanced Material Applications beyond Traditional Polymerization

While the polymerization of cyclopropane derivatives is a known application, the unique properties of this compound suggest its potential in the development of advanced materials with novel functionalities. The high density of nitrogen atoms and the inherent strain energy of the cyclopropane ring could be harnessed to create high-energy density materials or precursors for nitrogen-rich polymers with unique thermal and electronic properties.

The incorporation of the rigid cyclopropane motif into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties. Furthermore, the nitrile groups can serve as versatile handles for post-polymerization modification, allowing for the fine-tuning of material properties. For instance, the nitrile groups could be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to introduce new functionalities.

Future research in this area will involve the synthesis and characterization of novel polymers and materials derived from this compound. This will include investigating their thermal, mechanical, optical, and electronic properties to identify potential applications in areas such as high-performance plastics, organic electronics, and energetic materials. The exploration of co-polymerization with other monomers will also be a key strategy to create a wide range of materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for Cyclopropane-1,2-dicarbonitrile, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyclopropanation reactions using diazo compounds or carbene intermediates. Key factors include:

- Catalysts : Transition metals like rhodium or copper enhance cyclopropane ring formation by stabilizing reactive intermediates .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity and nucleophilic substitution efficiency .

- Temperature : Controlled heating (60–100°C) minimizes side reactions, such as ring-opening or polymerization .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) by removing unreacted precursors .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- FT-IR : Identifies nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and cyclopropane ring deformations .

- X-ray Diffraction : Resolves bond lengths and angles, confirming strain in the cyclopropane ring (e.g., C-C bond angles ~60°) and spatial arrangement of nitrile groups .

- NMR : ¹³C NMR distinguishes nitrile carbons (δ ~115–120 ppm) and cyclopropane carbons (δ ~10–20 ppm) .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d)) predict:

- HOMO-LUMO gaps : Quantifies electron-withdrawing effects of nitriles (gap ~4.4 eV), correlating with reactivity in charge-transfer reactions .

- Electrostatic Potential Maps : Highlights electron-deficient cyclopropane carbons, guiding site-selective functionalization .

- Vibrational Frequencies : Validates experimental IR data and assigns modes (e.g., ring puckering vs. nitrile bending) .

Q. What strategies are used to achieve stereochemical control in the synthesis of chiral this compound derivatives?

- Chiral Auxiliaries : (−)-Dimenthyl succinate directs enantioselective cyclopropanation, yielding (1S,2S)-stereoisomers with >90% enantiomeric excess .

- Asymmetric Catalysis : Chiral Pd or Rh complexes induce planar chirality via π-π interactions with aromatic substituents .

- Crystallization-Induced Resolution : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) separates enantiomers .

Q. How does the electronic nature of the cyano groups influence the reactivity of this compound in cycloaddition reactions?

The electron-withdrawing nitriles:

- Activate the Cyclopropane Ring : Facilitate [2+2] cycloadditions with electron-rich olefins (e.g., acrylonitrile) under UV light, forming bicyclic adducts .

- Modulate Regioselectivity : Direct nucleophilic attacks to strained cyclopropane carbons, as shown in reactions with Grignard reagents .

- Enhance Thermal Stability : Nitriles reduce ring strain, allowing reactions at higher temperatures (e.g., 150°C) without decomposition .

Q. What are the challenges in analyzing reaction intermediates of this compound using kinetic and mechanistic studies?

- Short-Lived Intermediates : Time-resolved spectroscopy (e.g., transient absorption) captures carbene or radical species formed during photolysis .

- Competing Pathways : Isotopic labeling (¹³C/¹⁵N) distinguishes between ring-opening via C-C cleavage vs. nitrile substitution .

- Solvent Effects : Microfluidic reactors stabilize polar intermediates in aprotic solvents, enabling real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.